molecular formula C19H20N2O7S2 B12106777 5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone

5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone

Cat. No.: B12106777
M. Wt: 452.5 g/mol
InChI Key: YKOHVJYVUXMVQJ-UHFFFAOYSA-N
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Description

5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[99201,1303,1104,9014,19]docos-6-ene-2,8,12,18-tetrone is a complex organic compound characterized by its unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone typically involves multi-step organic reactions. Key steps include:

    Formation of the Core Structure: The initial step involves constructing the hexacyclic core through a series of cyclization reactions. This may involve Diels-Alder reactions, Michael additions, or other cycloaddition reactions.

    Functional Group Introduction: Subsequent steps introduce the hydroxyl, methoxy, and dithia groups. This can be achieved through selective oxidation, methylation, and thiolation reactions.

    Purification: The final product is purified using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:

    Batch Processing: Utilizing large-scale reactors to perform the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and product yield.

    Automation and Control: Employing automated systems for precise control of reaction conditions, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to alter its functional groups, such as converting ketones to alcohols.

    Substitution: The methoxy and dithia groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated derivatives, substituted thiols.

Scientific Research Applications

5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    5,15-Dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone: Lacks the methoxy group, affecting its reactivity and applications.

    16-Methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone: Lacks the hydroxyl groups, altering its chemical properties.

Uniqueness

5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone is unique due to its combination of functional groups and hexacyclic structure, which confer distinct chemical reactivity and potential for diverse applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the realm of organic chemistry.

Properties

Molecular Formula

C19H20N2O7S2

Molecular Weight

452.5 g/mol

IUPAC Name

5,15-dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone

InChI

InChI=1S/C19H20N2O7S2/c1-28-12-4-11(24)8-6-19-16(26)20-13-7(9(22)2-3-10(13)23)5-18(20,29-30-19)17(27)21(19)14(8)15(12)25/h2-3,7-8,10,12-15,23,25H,4-6H2,1H3

InChI Key

YKOHVJYVUXMVQJ-UHFFFAOYSA-N

Canonical SMILES

COC1CC(=O)C2CC34C(=O)N5C6C(CC5(C(=O)N3C2C1O)SS4)C(=O)C=CC6O

Origin of Product

United States

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